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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729 Get Quote

SID 26681509 is a potent, reversible, and selective small molecule inhibitor of human

cathepsin L. This technical guide provides a comprehensive overview of its biochemical

properties, mechanism of action, and relevant experimental data for researchers, scientists,

and drug development professionals.

Core Molecular and Physicochemical Properties
SID 26681509, a thiocarbazate, has a molecular weight of 539.65 g/mol and a chemical

formula of C₂₇H₃₃N₅O₅S.[1][2][3] Its chemical name is (S)-S-(2-((2-ethylphenyl)amino)-2-

oxoethyl) 2-(2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl)hydrazinecarbothioate.

[2]
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Property Value Source

Molecular Weight 539.65 [1][2][3]

Formula C₂₇H₃₃N₅O₅S [1][2]

CAS Number 958772-66-2 [1][2]

Purity ≥97% [1]

Appearance White solid [2]

Solubility
Soluble to 50 mM in DMSO

and 10 mM in ethanol.
[1]

Storage Store at -20°C [1][2]

Mechanism of Action and Biological Activity
SID 26681509 functions as a slow-binding, competitive inhibitor of human cathepsin L.[3][4][5]

[6] Cathepsin L is a lysosomal cysteine protease involved in various physiological and

pathological processes, including protein degradation, antigen presentation, and tumor

metastasis.[4][7]

The inhibitory activity of SID 26681509 against human cathepsin L is time-dependent, showing

increased potency with longer pre-incubation times. Without pre-incubation, the IC₅₀ is 56 nM.

[1][3][4][5][6] However, after a 4-hour pre-incubation period, the IC₅₀ drops to 1.0 nM.[3][4][5][6]

This slow-binding nature is characterized by a rapid initial binding followed by a slower

conformational change, leading to a more stable enzyme-inhibitor complex.

The inhibitor has also demonstrated activity against the parasites Plasmodium falciparum (the

causative agent of malaria) and Leishmania major, with IC₅₀ values of 15.4 µM and 12.5 µM,

respectively.[3][4][5][6]

Quantitative Performance Data
The following tables summarize the key inhibitory and kinetic parameters of SID 26681509.

Table 1: Inhibitory Potency (IC₅₀)
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Target Condition IC₅₀ Source

Human Cathepsin L No pre-incubation 56 nM [1][3][4][5][6]

Human Cathepsin L 1-hour pre-incubation 7.5 ± 1.0 nM [4]

Human Cathepsin L 2-hour pre-incubation 4.2 ± 0.6 nM [4]

Human Cathepsin L 4-hour pre-incubation 1.0 ± 0.5 nM [3][4][5][6]

Papain 1-hour pre-incubation 618 nM [3][4][5]

Cathepsin B 1-hour pre-incubation > 8.442 µM [3][4][5]

Cathepsin K 1-hour pre-incubation > 8.442 µM [3][4][5]

Cathepsin S 1-hour pre-incubation > 8.442 µM [3][4][5]

Cathepsin V 1-hour pre-incubation 0.5 µM [3][5]

Plasmodium

falciparum
In vitro propagation 15.4 ± 0.6 µM [3][4][5]

Leishmania major Promastigotes 12.5 ± 0.6 µM [3][4][5][7]

Table 2: Kinetic Parameters for Cathepsin L Inhibition
Parameter Value Source

k_on (Association rate

constant)
24,000 M⁻¹s⁻¹ [3][4][5][6]

k_off (Dissociation rate

constant)
2.2 x 10⁻⁵ s⁻¹ [3][4][5][6]

K_i (Inhibition constant) 0.89 nM [3][4][5][6]

Selectivity Profile
SID 26681509 exhibits significant selectivity for cathepsin L over other related proteases. It

shows 7- to 151-fold greater selectivity for cathepsin L compared to papain and cathepsins B,

K, V, and S.[4][6] Notably, it displays no inhibitory activity against the serine protease cathepsin

G.[1][3][4][5][6]
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Experimental Protocols
Determination of IC₅₀ Values
The inhibitory activity of SID 26681509 against various cathepsins was determined using a

fluorogenic substrate assay.[8]

Enzyme and Inhibitor Preparation: Recombinant human cathepsins and SID 26681509 were

diluted to desired concentrations in an appropriate assay buffer.

Pre-incubation: For time-dependent inhibition studies, the enzyme and inhibitor were pre-

incubated for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C in a microplate.[8]

Reaction Initiation: The enzymatic reaction was initiated by the addition of a fluorogenic

substrate (e.g., Z-Phe-Arg-AMC for cathepsin L).

Data Acquisition: The increase in fluorescence resulting from substrate cleavage was

monitored over time using a fluorescence plate reader.

Data Analysis: IC₅₀ values were calculated by fitting the dose-response curves to a suitable

nonlinear regression model.

Kinetic Analysis of Slow-Binding Inhibition
The kinetic parameters (k_on, k_off, and K_i) were determined through transient kinetic

analysis.[4][8]

Experimental Setup: Reaction progress curves were monitored continuously by measuring

the fluorescence signal upon the addition of the substrate to a mixture of the enzyme and

varying concentrations of SID 26681509.

Data Fitting: The progress curves were fitted to a model for single-step slow-binding

inhibition to derive the kinetic constants.

Signaling Pathway and Experimental Workflow
Visualization
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The following diagrams illustrate the mechanism of action of SID 26681509 and a typical

experimental workflow for its characterization.

Mechanism of Action
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Click to download full resolution via product page

Mechanism of SID 26681509 Inhibition
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IC50 Determination Workflow
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Workflow for IC50 Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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